6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
CAS No.: 866340-50-3
Cat. No.: VC4183772
Molecular Formula: C26H24FNO5S
Molecular Weight: 481.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866340-50-3 |
|---|---|
| Molecular Formula | C26H24FNO5S |
| Molecular Weight | 481.54 |
| IUPAC Name | 6-ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]quinolin-4-one |
| Standard InChI | InChI=1S/C26H24FNO5S/c1-3-32-19-9-12-21(13-10-19)34(30,31)25-17-28(16-18-7-5-6-8-23(18)27)24-14-11-20(33-4-2)15-22(24)26(25)29/h5-15,17H,3-4,16H2,1-2H3 |
| Standard InChI Key | YISUDLBNDRMHQL-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=CC=C4F |
Introduction
Synthesis Pathways
The synthesis of this compound likely involves multi-step organic reactions, including:
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Formation of the quinolinone core:
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Quinoline derivatives are often synthesized via Friedländer condensation or Pfitzinger reaction using aniline derivatives and β-ketoesters.
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Sulfonylation:
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The introduction of the 4-ethoxybenzenesulfonyl group can be achieved through sulfonation using sulfonyl chlorides in the presence of a base.
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Fluorophenylmethyl substitution:
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The fluorinated phenyl group is typically introduced via nucleophilic substitution or coupling reactions.
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General Reaction Scheme
textStep 1: Synthesis of quinolinone core Aniline derivative + β-ketoester → Quinolinone (via cyclization) Step 2: Sulfonation Quinolinone + Sulfonyl chloride → Sulfonated quinolinone Step 3: Fluorophenylmethyl attachment Sulfonated quinolinone + Fluorobenzyl halide → Final compound
Pharmaceutical Relevance
Quinoline derivatives, including this compound, are notable for their biological activities:
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Antimicrobial: Quinoline scaffolds are common in antibiotics such as fluoroquinolones.
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Anticancer: Sulfonamide derivatives often exhibit antiproliferative properties.
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Anti-inflammatory: Compounds with fluorinated phenyl groups are explored for inflammation control.
Agrochemical Use
Sulfonated quinolines may serve as intermediates in agrochemical formulations, targeting pests or enhancing plant growth.
Analytical Data
The structural elucidation of similar compounds often involves:
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NMR Spectroscopy (¹H, ¹³C): Identifies chemical environments of hydrogen and carbon atoms.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Detects functional groups like sulfonyl and ether bonds.
Biological Studies
While specific biological data for this compound is unavailable, related quinoline-sulfonamide hybrids have demonstrated:
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High efficacy against bacterial strains resistant to standard antibiotics.
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Selective cytotoxicity towards cancer cell lines.
Challenges
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Limited availability of detailed experimental data on this compound.
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Potential toxicity concerns due to fluorinated substituents.
Research Opportunities
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Investigate its pharmacokinetics and pharmacodynamics for drug development.
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Explore its role as a precursor in synthesizing more complex molecules with enhanced bioactivity.
This article provides a foundational understanding of 6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, highlighting its structure, synthesis, and potential applications in pharmaceuticals and agrochemicals. Further experimental studies are necessary to unlock its full potential.
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